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molecular formula C5H8O2S2 B1267251 1,3-Dithiane-2-carboxylic acid CAS No. 20461-89-6

1,3-Dithiane-2-carboxylic acid

Cat. No. B1267251
M. Wt: 164.3 g/mol
InChI Key: BZBYEAWKJNCPLB-UHFFFAOYSA-N
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Patent
US03947469

Procedure details

In a one liter three-necked reaction flask equipped with a water-separator device (Dean-Stark) and a reflux condenser there are added 700 ml. of benzene, 54 g (0.5 mol) of 1,3-propanedithiol 46 g (0.5 mol) of monohydrated glyoxylic acid and 0.5 g (2.9 mmol) toluene-p-sulfonic acid. The mixture is heated to reflux with stirring. After 18 ml. (1 mol) water has been condensed, the hot solution is decanted from the precipitate formed on the container walls. The solvent is evaporated under reduced pressure and the residue is crystallized from toluene to yield 1,3-dithiane-2-carboxylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrated glyoxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH2:1].[CH2:2]([SH:6])[CH2:3][CH2:4][SH:5].C1(C)C=CC(S(O)(=O)=[O:14])=CC=1.[CH:18]1[CH:23]=CC=CC=1>>[S:5]1[CH2:4][CH2:3][CH2:2][S:6][CH:23]1[C:18]([OH:14])=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
C(CCS)S
Step Three
Name
monohydrated glyoxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
1 mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there are added 700 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
the hot solution is decanted from the precipitate
CUSTOM
Type
CUSTOM
Details
formed on the container walls
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
S1C(SCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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